molecular formula C13H19NO2S B14809759 2-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine

2-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine

Cat. No.: B14809759
M. Wt: 253.36 g/mol
InChI Key: AFVOVCNXXSXTTG-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine is an organic compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methylthio group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Substituents: The tert-butoxy, cyclopropoxy, and methylthio groups are introduced onto the pyridine ring through nucleophilic substitution reactions. These reactions are carried out under controlled conditions to ensure the selective introduction of each substituent.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives.

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylpyridine

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12-7-10(15-9-5-6-9)11(17-4)8-14-12/h7-9H,5-6H2,1-4H3

InChI Key

AFVOVCNXXSXTTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)SC

Origin of Product

United States

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